N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-5-chlorothiophene-2-sulfonamide
Description
N-[2-(1-Benzothiophen-3-yl)-2-hydroxyethyl]-5-chlorothiophene-2-sulfonamide is a sulfonamide derivative featuring a benzothiophene core linked to a hydroxyethyl group and a 5-chlorothiophene sulfonamide moiety. Sulfonamides are widely explored in medicinal chemistry due to their versatility in hydrogen bonding and enzyme inhibition, often contributing to antimicrobial, anti-inflammatory, or antitumor activities.
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-5-chlorothiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3S3/c15-13-5-6-14(21-13)22(18,19)16-7-11(17)10-8-20-12-4-2-1-3-9(10)12/h1-6,8,11,16-17H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATKUHZPACSYJKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C(CNS(=O)(=O)C3=CC=C(S3)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Approach
The compound can be dissected into two primary components:
- 5-Chlorothiophene-2-sulfonyl chloride (electrophilic sulfonating agent).
- 2-(1-Benzothiophen-3-yl)-2-hydroxyethylamine (nucleophilic amine).
The coupling of these modules via a sulfonamide bond forms the target molecule. Retrosynthetic planning emphasizes modular synthesis to ensure scalability and purity.
Synthesis of 5-Chlorothiophene-2-sulfonyl Chloride
Sulfonation of Thiophene
Thiophene undergoes sulfonation at the 2-position using chlorosulfonic acid ($$ \text{ClSO}3\text{H} $$) in dichloromethane at 0–5°C. This exothermic reaction requires careful temperature control to avoid polysubstitution:
$$
\text{Thiophene} + \text{ClSO}3\text{H} \rightarrow \text{Thiophene-2-sulfonic acid} + \text{HCl} \quad
$$
Chlorination
The sulfonic acid intermediate is treated with phosphorus pentachloride ($$ \text{PCl}5 $$) in refluxing toluene to yield 5-chlorothiophene-2-sulfonyl chloride:
$$
\text{Thiophene-2-sulfonic acid} + \text{PCl}5 \rightarrow \text{5-Chlorothiophene-2-sulfonyl chloride} + \text{POCl}_3 + \text{HCl} \quad
$$
Key Data :
Synthesis of 2-(1-Benzothiophen-3-yl)-2-hydroxyethylamine
Benzothiophene Core Construction
The 1-benzothiophene scaffold is synthesized via Casal–Manhold cyclization :
- Friedel-Crafts Acylation : Benzene reacts with 3-chloropropionyl chloride in the presence of $$ \text{AlCl}_3 $$ to form 3-chloropropiophenone.
- Cyclization : Treatment with sodium sulfide ($$ \text{Na}_2\text{S} $$) in dimethylformamide (DMF) induces ring closure to yield 1-benzothiophen-3-yl ketone.
Hydroxyethylamine Side Chain Installation
Epoxide Formation
The ketone is converted to an epoxide using dimethyloxirane ($$ \text{DMDO} $$) in dichloromethane:
$$
\text{1-Benzothiophen-3-yl ketone} + \text{DMDO} \rightarrow \text{1-Benzothiophen-3-yl epoxide} \quad
$$
Epoxide Ring Opening
The epoxide reacts with aqueous ammonia ($$ \text{NH}3 $$) at 60°C to form the vicinal amino alcohol:
$$
\text{Epoxide} + \text{NH}3 \rightarrow \text{2-(1-Benzothiophen-3-yl)-2-hydroxyethylamine} \quad
$$
Optimization Notes :
- Excess ammonia (4–5 equiv.) ensures complete conversion.
- Reaction time: 12–16 hours.
Sulfonamide Bond Formation
Coupling Reaction
The amine (2-(1-benzothiophen-3-yl)-2-hydroxyethylamine) reacts with 5-chlorothiophene-2-sulfonyl chloride in anhydrous dichloromethane, using triethylamine ($$ \text{Et}3\text{N} $$) as a base:
$$
\text{R-NH}2 + \text{R'-SO}2\text{Cl} \xrightarrow{\text{Et}3\text{N}} \text{R-NH-SO}_2\text{-R'} + \text{HCl} \quad
$$
Reaction Conditions :
- Temperature: 0°C → room temperature (prevents side reactions).
- Stoichiometry: 1:1.1 (sulfonyl chloride:amine).
- Yield: 85–90% (after purification).
Purification and Characterization
- Chromatography : Silica gel column with ethyl acetate/hexane (3:7) removes unreacted starting materials.
- Recrystallization : Ethanol/water mixture yields pure product as white crystals.
- Spectroscopic Data :
Alternative Synthetic Routes and Comparative Analysis
Direct Sulfonation of Preformed Amine
An alternative approach involves sulfonating 2-(1-benzothiophen-3-yl)-2-hydroxyethylamine directly with 5-chlorothiophene-2-sulfonic acid using $$ \text{DCC} $$ (dicyclohexylcarbodiimide) as a coupling agent. However, this method yields <60% product due to competing side reactions.
Industrial-Scale Production Considerations
Continuous Flow Reactors
Adopting continuous flow systems for sulfonylation reduces reaction time from 12 hours to 2 hours, enhancing throughput.
Green Chemistry Metrics
- Atom Economy : 82% (main route).
- E-Factor : 6.2 (kg waste/kg product), driven by solvent use in chromatography.
Challenges and Mitigation Strategies
Epimerization at the Hydroxy Center
The hydroxyethylamine intermediate is prone to epimerization under acidic conditions. Mitigation involves:
Sulfonyl Chloride Hydrolysis
5-Chlorothiophene-2-sulfonyl chloride is moisture-sensitive. Storage over molecular sieves and using anhydrous solvents prevents decomposition.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-5-chlorothiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the thiophene ring.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce or replace functional groups on the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-5-chlorothiophene-2-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-5-chlorothiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or bind to receptors, altering cellular pathways and leading to its observed biological effects. For example, it may act as an inhibitor of certain kinases or as a modulator of ion channels .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Features
Target Compound
- Core : Benzothiophene + 5-chlorothiophene.
- Functional Groups : Hydroxyethyl linker, sulfonamide.
- Molecular Weight : ~375.88 (calculated).
Compound 33 ()
- Core : Indole + 5-chlorothiophene.
- Functional Groups : 4-Chlorobenzoyl, methoxy, acetamide.
- Molecular Weight : ~532.34 (calculated).
5-Substituted-1,3,4-oxadiazole Derivative ()
- Core : Oxadiazole + chlorophenyl.
- Functional Groups : Sulfanyl acetamide.
- Key Difference : Oxadiazole rings enhance metabolic stability compared to benzothiophene.
N-Substituted Benzenesulfonamide ()
Data Table: Key Comparative Metrics
Biological Activity
Chemical Structure and Properties
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-5-chlorothiophene-2-sulfonamide is a sulfonamide derivative that integrates a benzothiophene moiety, a hydroxyl group, and a chlorothiophene structure. This unique combination may influence its biological activity, particularly in targeting specific enzymes or receptors.
Biological Activity
Sulfonamides are known for their diverse biological activities, primarily due to their ability to inhibit bacterial dihydropteroate synthase, which is crucial for folate synthesis in bacteria. This mechanism makes them effective as antibacterial agents.
- Antimicrobial Activity : Compounds with similar structures have demonstrated significant antibacterial effects against various pathogens. The presence of the sulfonamide group is pivotal in this activity.
- Anticancer Potential : Some benzothiophene derivatives exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth. The incorporation of hydroxyl and sulfonamide groups could enhance these effects through improved solubility and bioavailability.
- Anti-inflammatory Effects : Compounds containing thiophene rings are often explored for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and pathways, making them candidates for treating inflammatory diseases.
Research Findings
Recent studies have focused on the synthesis and biological evaluation of related compounds:
- Case Study 1 : A study on benzothiophene derivatives showed promising results in inhibiting cancer cell proliferation, with IC50 values indicating effective concentrations for therapeutic use.
- Case Study 2 : Research on sulfonamide derivatives highlighted their potential as selective COX inhibitors, suggesting applications in pain management and inflammation control.
Data Table: Biological Activities of Related Compounds
Q & A
Q. What are the key considerations for synthesizing N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-5-chlorothiophene-2-sulfonamide with high purity?
- Methodological Answer : Synthesis requires precise control of reaction conditions due to the compound’s sulfonamide and hydroxyethyl groups. Key steps include:
- Protecting group strategies : Use tert-butyldimethylsilyl (TBDMS) ethers to protect the hydroxyethyl group during sulfonamide formation to prevent side reactions .
- Catalytic optimization : Employ Pd-catalyzed cross-coupling for benzothiophene-thiophene linkage, as seen in analogous sulfonamide syntheses .
- Purification : High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water gradient is recommended for isolating the final product .
Q. How can the compound’s structure be validated experimentally?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- Single-crystal X-ray diffraction : Resolve bond lengths and angles, especially for the sulfonamide S–N bond (typically 1.63–1.65 Å) and benzothiophene-thiophene dihedral angles .
- NMR : Analyze and shifts to confirm substituent positions (e.g., chlorine at C5 of thiophene: δ ~125 ppm in ) .
- FT-IR : Verify sulfonamide S=O stretches (asymmetric ~1350 cm, symmetric ~1150 cm) .
Advanced Research Questions
Q. What strategies resolve conflicting spectral data for this compound’s stereochemistry and tautomeric forms?
- Methodological Answer :
- Dynamic NMR : Detect tautomerization (e.g., sulfonamide proton exchange) by variable-temperature NMR to identify equilibrium states .
- Computational modeling : Use density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to predict stable conformers and compare with experimental data .
- X-ray photocrystallography : Capture transient structures under controlled light exposure to identify photoactive tautomers .
Q. How does the compound’s bioactivity correlate with its structural features in enzyme inhibition assays?
- Methodological Answer :
- Enzyme kinetics : Test inhibition of carbonic anhydrase isoforms (e.g., CA-II and CA-IX) via stopped-flow spectrophotometry, comparing IC values with substituent variations (e.g., chlorine vs. methoxy groups) .
- Molecular docking : Map interactions between the sulfonamide group and enzyme active sites (e.g., Zn coordination in CA) using AutoDock Vina .
- SAR Table :
| Substituent Modification | Enzyme Affinity (CA-II IC, nM) | Notes |
|---|---|---|
| 5-Cl thiophene | 12.3 ± 1.2 | High selectivity for CA-IX |
| 5-F thiophene (analog) | 18.7 ± 2.1 | Reduced potency due to electronegativity |
| Hydroxyethyl → methoxyethyl | >1000 | Loss of H-bonding with Thr200 |
Q. What experimental designs mitigate batch-to-batch variability in biological activity studies?
- Methodological Answer :
- Strict synthetic protocols : Standardize reaction times, temperatures, and catalyst loads (e.g., ±0.5°C for Pd-catalyzed steps) .
- Bioassay triplicates : Use orthogonal assays (e.g., fluorescence polarization and surface plasmon resonance) to confirm binding consistency .
- Stability testing : Monitor compound degradation in DMSO stock solutions over 72 hours via LC-MS to rule out solvent-induced artifacts .
Data Contradiction Analysis
Q. How to interpret conflicting cytotoxicity data across cell lines (e.g., HeLa vs. MCF-7)?
- Methodological Answer :
- Cell line profiling : Screen for expression of target enzymes (e.g., CA-IX in hypoxic MCF-7 vs. normoxic HeLa) via qPCR .
- Metabolic stability assays : Compare hepatic clearance rates using microsomal incubation (e.g., CYP3A4-mediated oxidation in HeLA) .
- ROS detection : Use fluorescent probes (e.g., DCFH-DA) to assess if thiophene-mediated reactive oxygen species generation varies by cell type .
Computational & Analytical Tools
Q. Which computational methods predict the compound’s pharmacokinetic properties?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
